Methyl 2,4-dichloro-6-(phenylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of chlorine atoms at the 2 and 4 positions, a phenylthio group at the 6 position, and a carboxylate ester group at the 5 position of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a pyrimidine derivative followed by the introduction of the phenylthio group and the esterification of the carboxylate group. The reaction conditions often require the use of chlorinating agents such as phosphorus oxychloride (POCl3) and thiophenol for the phenylthio substitution. The esterification step can be achieved using methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 2 and 4 positions can be substituted with other nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The phenylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can convert it back to the thiol form.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted pyrimidine derivatives.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the phenylthio group and the chlorine atoms can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar structure but with a methyl group instead of a phenylthio group.
2,4-Dichloro-6-phenylpyrimidine: Similar structure but without the carboxylate ester group.
2,4-Dichloro-6-(methylthio)pyrimidine: Similar structure but with a methylthio group instead of a phenylthio group.
Uniqueness
Methyl 2,4-dichloro-6-(phenylthio)pyrimidine-5-carboxylate is unique due to the combination of the phenylthio group and the carboxylate ester group, which can impart specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
87847-26-5 |
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Molecular Formula |
C12H8Cl2N2O2S |
Molecular Weight |
315.2 g/mol |
IUPAC Name |
methyl 2,4-dichloro-6-phenylsulfanylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C12H8Cl2N2O2S/c1-18-11(17)8-9(13)15-12(14)16-10(8)19-7-5-3-2-4-6-7/h2-6H,1H3 |
InChI Key |
VWOSAHBLXBQCQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(N=C1Cl)Cl)SC2=CC=CC=C2 |
Origin of Product |
United States |
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